

TC299423: A Selective $\alpha 6\beta 2^*$ Nicotinic Acetylcholine Receptor Agonist

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Compound of Interest

Compound Name: TC299423

Cat. No.: B611238

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A Technical Guide for Researchers and Drug Development Professionals

(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine (**TC299423**) is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for $\alpha 6\beta 2^*$ and $\alpha 4\beta 2^*$ subtypes.^[1] This technical guide provides a comprehensive overview of **TC299423**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development. The compound is orally active, brain-penetrant, and has shown potential for investigating the roles of $\alpha 6\beta 2^*$ nAChRs in addiction and neurodegenerative diseases like Parkinson's disease.^[1]

Core Properties and Selectivity

TC299423 is an acrylic metanictine analog where the pyridine ring of nicotine is substituted with a pyrimidine ring, a modification known to enhance $\alpha 6^*$ selectivity.^[2] Its structure also incorporates the N-methyl moiety into an 8-membered hexahydroazocine ring to reduce conformational flexibility.^[2]

Quantitative Data Summary

The following tables summarize the binding affinity (K_i) and functional potency (EC_{50}) of **TC299423** for various nAChR subtypes, as determined by a range of in vitro assays.

Table 1: Binding Affinity of **TC299423** for nAChR Subtypes

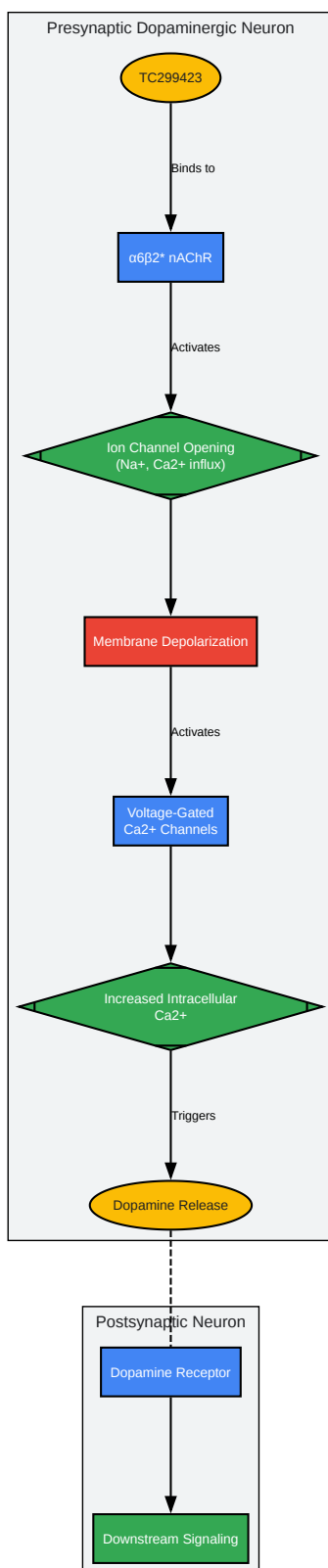
nAChR Subtype	Ki (nM)	Experimental Method	Source
$\alpha 4\beta 2$	0.24 ± 0.04	[125I]Epibatidine Displacement	[2]
$\alpha 6\beta 2$	1.4 ± 0.6	[125I]Epibatidine Displacement	[2][3]
$\alpha 3\beta 4^*$	18.0 ± 0.7	[125I]Epibatidine Displacement	[2]

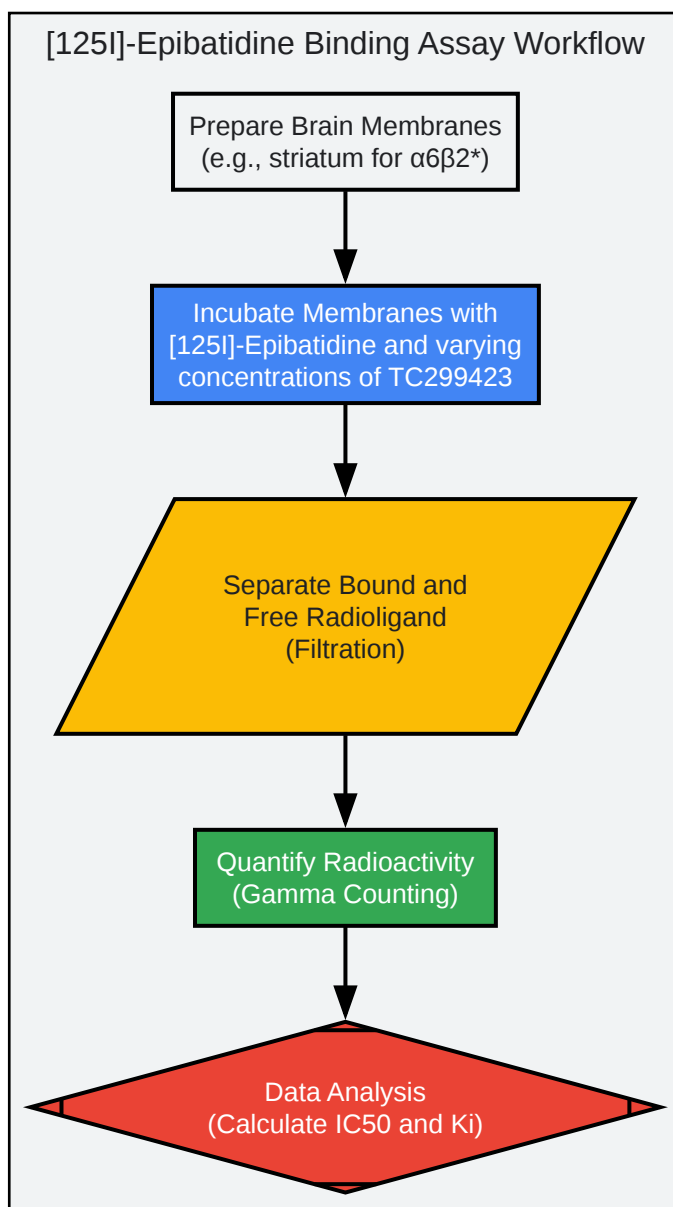
Table 2: Functional Potency (EC50) and Efficacy of **TC299423**

nAChR Subtype/Assay	EC50 (nM)	Efficacy (% of control)	Experimental Method	Source
$\alpha 6\beta 2$	30 - 60	Partial Agonist (50-54% of Nicotine)	Patch-clamp recordings & [3H]-Dopamine release	[2][4][5][6]
α -CtxMII-sensitive [3H]Dopamine Release ($\alpha 6\beta 2$)	30 ± 10	-	[3H]-Dopamine Release	[2]
α -CtxMII-insensitive [3H]Dopamine Release ($\alpha 4\beta 2$)	130 ± 30	-	[3H]-Dopamine Release	[2]
$\alpha 4\beta 2$	-	Full Agonist (at high-sensitivity receptors)	86Rb+ Efflux	[2][7]
$\alpha 3\beta 4$	-	Less potent than for $\alpha 6\beta 2$ and $\alpha 4\beta 2^*$	[3H]-Acetylcholine Release	[4][5]

Signaling Pathways and Mechanisms of Action

The activation of $\alpha 6\beta 2^*$ nAChRs, predominantly located on dopaminergic neurons, plays a crucial role in modulating dopamine release in brain regions like the striatum.[8][9] **TC299423**, as an agonist, stimulates these receptors, leading to downstream cellular effects.





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